2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine
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Description
The compound is a boronic ester, which are commonly used in organic synthesis due to their stability and their ability to participate in various types of reactions . The presence of the pyridine ring suggests that this compound might be used in the synthesis of pharmaceuticals or other biologically active compounds .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains a boronic ester group, which consists of a boron atom bonded to two oxygen atoms and two carbon atoms .Chemical Reactions Analysis
Boronic esters are known to participate in several types of reactions, including Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester is typically coupled with an aryl or vinyl halide in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the pyridine ring might make the compound more polar, while the boronic ester group might make it more reactive .Future Directions
Boronic esters, including those containing pyridine rings, are likely to continue to be important tools in organic synthesis. Future research may focus on developing new reactions involving these compounds, or on finding new applications for them in the synthesis of pharmaceuticals or other biologically active compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine' involves the reaction of 2-bromo-6-(trifluoromethoxy)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to form the final product.", "Starting Materials": [ "2-bromo-6-(trifluoromethoxy)pyridine", "bis(pinacolato)diboron", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst", "base" ], "Reaction": [ "Step 1: 2-bromo-6-(trifluoromethoxy)pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the boronic ester intermediate.", "Step 2: The boronic ester intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base to form the final product, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine." ] } | |
CAS No. |
1352645-88-5 |
Molecular Formula |
C12H15BF3NO3 |
Molecular Weight |
289.06 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-6-5-7-9(17-8)18-12(14,15)16/h5-7H,1-4H3 |
InChI Key |
VNXBJBZNUZKQBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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